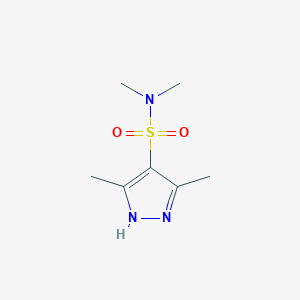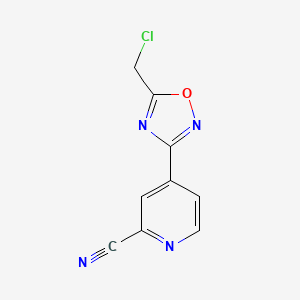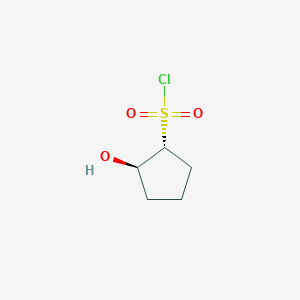![molecular formula C16H20ClFN2O3 B2672461 Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride CAS No. 300703-95-1](/img/structure/B2672461.png)
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro, methoxyethyl, and methyl groups. The final step involves the formation of the hydrachloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its desired form.
化学反应分析
Types of Reactions
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core.
Uniqueness
Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxyethyl groups enhances its reactivity and potential as a pharmaceutical agent.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
ethyl 8-fluoro-4-(2-methoxyethylamino)-5-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3.ClH/c1-4-22-16(20)11-9-19-15-12(17)6-5-10(2)13(15)14(11)18-7-8-21-3;/h5-6,9H,4,7-8H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGMZMLDWGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
![2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672387.png)

![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![2-(4-ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2672393.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)



